Ondansetron-13C,d3

Isotopic purity Certified reference standard Method validation

Ondansetron-13C,d3 (CAS 2699607-85-5) is a dual-labeled (¹³C and deuterium) stable isotope analog of the 5-HT₃ receptor antagonist ondansetron, intended exclusively as an internal standard (IS) for quantitative LC-MS/MS or GC-MS bioanalysis. With a molecular formula of C₁₇[¹³C]H₁₆D₃N₃O and a parent compound Ki of 1.6 nM at 5-HT₃ receptors, it mirrors the analyte's physicochemical properties while providing a +4 Da mass shift for unambiguous MS discrimination.

Molecular Formula C18H19N3O
Molecular Weight 297.37 g/mol
Cat. No. B8075438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndansetron-13C,d3
Molecular FormulaC18H19N3O
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
InChIInChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2+1D3
InChIKeyFELGMEQIXOGIFQ-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ondansetron-13C,d3: Stable Isotope-Labeled Internal Standard for Ondansetron Quantification


Ondansetron-13C,d3 (CAS 2699607-85-5) is a dual-labeled (¹³C and deuterium) stable isotope analog of the 5-HT₃ receptor antagonist ondansetron, intended exclusively as an internal standard (IS) for quantitative LC-MS/MS or GC-MS bioanalysis . With a molecular formula of C₁₇[¹³C]H₁₆D₃N₃O and a parent compound Ki of 1.6 nM at 5-HT₃ receptors, it mirrors the analyte's physicochemical properties while providing a +4 Da mass shift for unambiguous MS discrimination .

Why Ondansetron-13C,d3 Cannot Be Replaced by Unlabeled or Single-Labeled Alternatives


Generic substitution with unlabeled ondansetron introduces matrix-effect biases that preclude accurate quantification in complex biological matrices [1]. Deuterium-only labeled ondansetron (e.g., Ondansetron-d3) can exhibit chromatographic retention time shifts relative to the analyte due to deuterium isotope effects, compromising co-elution and ion suppression correction [2]. The dual ¹³C+d3 labeling in Ondansetron-13C,d3 mitigates these risks by preserving near-identical chromatographic behavior while delivering a definitive +4 Da mass shift, enabling robust interference-free quantification in regulated bioanalysis [1].

Quantitative Differentiation Evidence for Ondansetron-13C,d3 Against Labeled and Unlabeled Alternatives


Isotopic Purity and Enrichment: Guaranteed ≥99% Specification Versus Single-Label Comparators

Ondansetron-13C,d3 (batch 1270-068A4, TLC Pharmaceutical Standards) demonstrates HPLC purity of 99.3% with isotopic enrichment of 99.0%, as verified in a clinical bioequivalence study employing it as internal standard [1]. In contrast, an independently sourced Ondansetron-D3 (single deuterium-label, Toronto Research Chemicals) used in a rat microdialysis LC-MS/MS method reported a lower chemical purity of 98% despite an isotopic purity of 99.9% [2]. The 1.3 percentage-point higher chemical purity of the dual-labeled compound reduces the risk of unlabeled analyte contamination in the IS channel, which can bias calibration curves.

Isotopic purity Certified reference standard Method validation

Mass Shift Magnitude: +4 Da Dual-Label Differentiation Versus +3 Da Single-Deuterium Label

Ondansetron-13C,d3 provides a +4 Da mass shift (one ¹³C atom + three deuterium atoms) relative to the unlabeled analyte, compared to the +3 Da shift of Ondansetron-D3 [1][2]. The resulting isotopologue mass difference of 4 Da places the IS signal further from the naturally occurring [M+1] and [M+2] isotopomers of the analyte, reducing cross-talk interference by more than an order of magnitude relative to a simple +3 Da label. In a validated clinical LC-MS/MS method, the ondansetron-13C,d3 ion pair at m/z 289.2→174.1 showed no detectable interference from endogenous plasma components across a linear range of 0.20–120.0 ng/mL [1].

Mass spectrometry interference Isotope dilution MRM transition selection

Internal Standard Recovery Rate: 100.2% Quantitative Recovery Validated in Clinical Human Plasma

In a fully validated clinical bioequivalence study, Ondansetron-13C,d3 (added as IS at fixed concentration) achieved an extraction recovery rate of 100.2% from human K₂-EDTA plasma using a simple protein precipitation protocol with methanol [1]. The analyte ondansetron recovery across the same plasma samples ranged from 98.0% to 103.1%. The near-identical recovery between IS and analyte demonstrates matrix-independent co-extraction behavior, a critical validation parameter not reported for unlabeled surrogate internal standards used in earlier HPLC-UV methods (e.g., tropisetron) [2].

Extraction recovery Bioanalytical method validation Plasma bioanalysis

Long-Term Stability: Documented ≥4-Year Shelf Life at -20°C Outperforms Competitor Certifications

Ondansetron-13C,d3 manufactured by Cayman Chemical carries a documented stability guarantee of ≥4 years when stored at -20°C . This substantially exceeds the typical 2-year re-evaluation interval commonly specified for single-deuterium-labeled ondansetron reference standards (e.g., Ondansetron-D3 from multiple vendors requiring re-certification at 24 months) [1]. The extended stability is attributable to the combined ¹³C and deuterium labeling architecture, which reduces the risk of hydrogen-deuterium back-exchange under standard storage conditions compared to perdeuterated analogs.

Reference standard stability Long-term storage Certified reference material

Optimal Application Scenarios for Ondansetron-13C,d3 Based on Quantitative Differentiation Evidence


Regulated Clinical Bioequivalence Studies Requiring EMA/FDA-Compliant IS Validation

The 100.2% extraction recovery and 99.3% HPLC purity of Ondansetron-13C,d3 [1], validated in a clinical bioequivalence study across 54 healthy subjects, directly satisfy EMA and FDA bioanalytical method validation criteria for isotopic internal standards. Laboratories can reference this published validation when drafting method SOPs, reducing the burden of in-house re-validation.

Multi-Year Longitudinal Pharmacokinetic Studies in Neuropathic Pain Research

The ≥4-year stability guarantee at -20°C [1] enables procurement of a single batch for multi-year PK investigations, such as the ongoing ondansetron brain permeability studies in Pgp-knockout rat models . This eliminates the risk of IS batch-to-batch variability that could confound longitudinal data interpretation.

High-Sensitivity CSF and Brain Microdialysate Quantification

The +4 Da mass shift of Ondansetron-13C,d3 provides superior interference rejection compared to +3 Da deuterium-only labels when quantifying ondansetron at the 0.025 ng/mL LLOQ in artificial CSF and rat microdialysates [2]. The single-digit %RSD achieved at this LLOQ with IS-normalized matrix factors close to 1.0 supports its use in CNS distribution studies where sample volumes are limited (<20 µL).

Impurity Profiling and Pharmacopeial Reference Standard Traceability

As a fully characterized compound compliant with regulatory guidelines, Ondansetron-13C,d3 serves as a traceable reference standard against USP and EP monographs , directly applicable in ANDA submissions and commercial QC batch release testing where isotopic reference standards must demonstrate chain-of-custody and purity documentation exceeding 99%.

Technical Documentation Hub

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